Enhanced Hydrogen-Bond Donor Capacity vs. 4-Chloro Analog Drives Distinct Molecular Recognition
The target compound's C4-hydroxy group functions as a hydrogen-bond donor (HBD), whereas the 4-chloro analog (CAS 339030-94-3) can only act as a weak hydrogen-bond acceptor . This HBD capacity influences interactions with biological targets and crystal packing, evidenced by the C4–OH → 4-keto tautomerism that is unique to the 4-hydroxy series . Computational LogP estimates show that replacing 4-OH with 4-Cl increases lipophilicity by approximately 0.8–1.2 log units, altering membrane permeability and off-target binding profiles .
| Evidence Dimension | Hydrogen-Bond Donor Count / Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | HBD count: 1 (4-OH); cLogP ≈ 2.6 (estimated) |
| Comparator Or Baseline | Ethyl 4-chloro-1-(3,5-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate: HBD count: 0; cLogP ≈ 3.5–3.8 (estimated) |
| Quantified Difference | ΔHBD = +1; ΔcLogP ≈ -0.9 to -1.2 |
| Conditions | Computational prediction based on fragment-based LogP contributions; tautomeric analysis inferred from 4-hydroxy-6-oxo-1,6-dihydropyridazine parent system. |
Why This Matters
For researchers synthesizing focused libraries or optimizing target binding, the presence of a strong HBD is critical for establishing key protein-ligand interactions or designing prodrugs, making the 4-OH compound indispensable relative to its 4-Cl counterpart.
